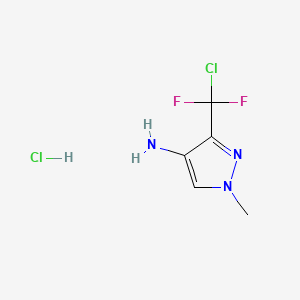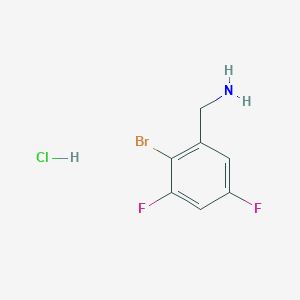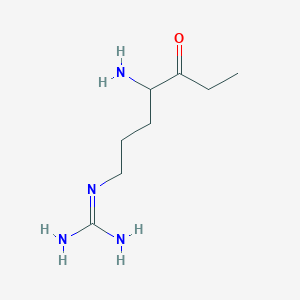![molecular formula C7H14ClNO B13452615 {4-Aminobicyclo[2.1.1]hexan-2-yl}methanol hydrochloride](/img/structure/B13452615.png)
{4-Aminobicyclo[2.1.1]hexan-2-yl}methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-Aminobicyclo[2.1.1]hexan-2-yl}methanol hydrochloride is a chemical compound with the molecular formula C7H14ClNO and a molecular weight of 163.65 g/mol This compound is part of the bicyclo[21
Preparation Methods
The synthesis of {4-Aminobicyclo[2.1.1]hexan-2-yl}methanol hydrochloride typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular creation of 1,2-disubstituted bicyclo[2.1.1]hexane modules. The system can be readily derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
Chemical Reactions Analysis
{4-Aminobicyclo[2.1.1]hexan-2-yl}methanol hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the bicyclo[2.1.1]hexane core structure .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn industry, it can be used in the production of various materials and chemicals .
Mechanism of Action
The mechanism by which {4-Aminobicyclo[2.1.1]hexan-2-yl}methanol hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, and other proteins, ultimately resulting in the desired biological or chemical effects .
Comparison with Similar Compounds
{4-Aminobicyclo[2.1.1]hexan-2-yl}methanol hydrochloride can be compared with other similar compounds, such as {2-azabicyclo[2.1.1]hexan-4-yl}methanol hydrochloride and {2-oxabicyclo[2.1.1]hexan-1-yl}methanol . These compounds share similar structural features but differ in their specific functional groups and chemical properties.
Properties
Molecular Formula |
C7H14ClNO |
|---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
(4-amino-2-bicyclo[2.1.1]hexanyl)methanol;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c8-7-1-5(2-7)6(3-7)4-9;/h5-6,9H,1-4,8H2;1H |
InChI Key |
IFQCFGPHRIHCOX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(CC2CO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


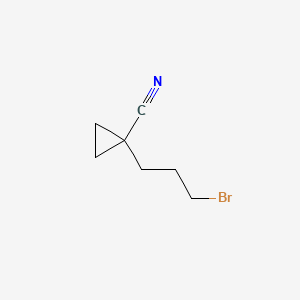
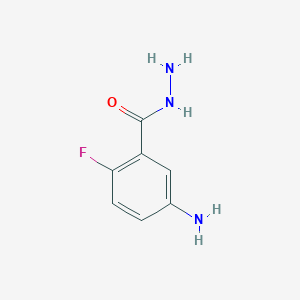

![tert-butyl N-[(3R)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate](/img/structure/B13452571.png)
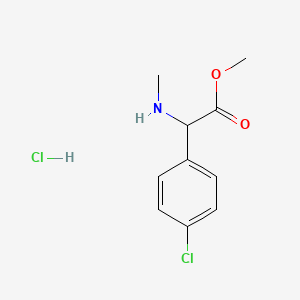
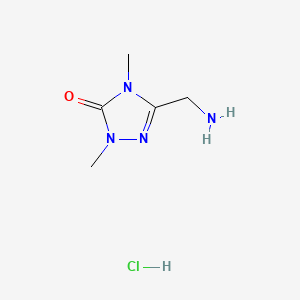
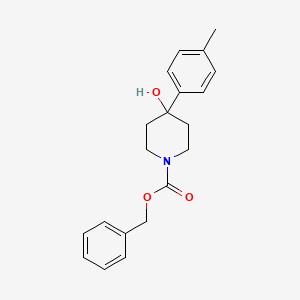
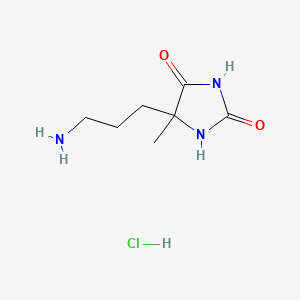
![2-{3-Iodobicyclo[1.1.1]pentan-1-yl}acetonitrile](/img/structure/B13452585.png)
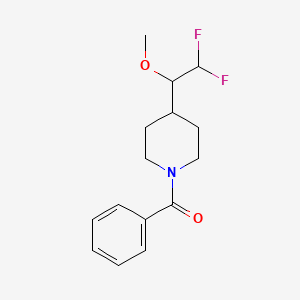
![3,3-Bis(methylsulfanyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13452594.png)
